molecular formula C7H10O3 B8511413 2,2-dimethyl-2H-pyran-3,5(4H,6H)-dione

2,2-dimethyl-2H-pyran-3,5(4H,6H)-dione

Cat. No. B8511413
M. Wt: 142.15 g/mol
InChI Key: LAIIIGHJBHBHDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06642222B2

Procedure details

A solution of potassium tert-butoxide (1M in tert-butanol, 12.1 mL, 12.1 mmol) in diethyl ether (7.5 mL) at 0° C. under N2 gas was treated with a solution of the product from Example 66B in diethyl ether (3 mL). After 10 minutes, the reaction mixture was quenched into 2N HCl (25 mL) and extracted with diethyl ether (3×25 mL). The organic layers were combined, washed with brine, dried over Na2SO4, concentrated to an oil, treated with 10% dichloromethane in hexane (5 mL), and placed in the freezer for 1 hour. The resulting crystals were collected by filtration, washed with a cold solution of 10% dichloromethane in hexane, and dried to provide the title compound (431 mg).
Quantity
12.1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[CH3:7][C:8]([CH3:18])([O:12][CH2:13][C:14](OC)=[O:15])[C:9](=[O:11])[CH3:10]>C(OCC)C>[CH3:7][C:8]1([CH3:18])[C:9](=[O:11])[CH2:10][C:14](=[O:15])[CH2:13][O:12]1 |f:0.1|

Inputs

Step One
Name
Quantity
12.1 mL
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(C)=O)(OCC(=O)OC)C
Name
Quantity
7.5 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched into 2N HCl (25 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×25 mL)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil
ADDITION
Type
ADDITION
Details
treated with 10% dichloromethane in hexane (5 mL)
WAIT
Type
WAIT
Details
placed in the freezer for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting crystals were collected by filtration
WASH
Type
WASH
Details
washed with a cold solution of 10% dichloromethane in hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC1(OCC(CC1=O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 431 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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